Degradation Potency: BI-3802 DC50 vs. Non-Degrading Inhibitor BI-3812
BI-3802 achieves a half-maximal degradation concentration (DC50) of 20 nM in SU-DHL-4 B cell lymphoma cells, whereas the closely related inhibitor BI-3812 does not induce measurable BCL6 protein degradation even at high concentrations . This quantitative difference in degradation efficacy is critical for experiments requiring complete target ablation.
| Evidence Dimension | BCL6 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 20 nM (in SU-DHL-4 cells) |
| Comparator Or Baseline | BI-3812: no degradation observed |
| Quantified Difference | BI-3802 degrades BCL6; BI-3812 does not |
| Conditions | SU-DHL-4 B cell lymphoma cells; DC50 assay |
Why This Matters
Researchers requiring complete BCL6 depletion must select BI-3802 over BI-3812, as only BI-3802 quantitatively reduces protein levels.
